molecular formula C19H20Cl2N2O5S B10808263 2-(3,4-dichlorophenyl)-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide

2-(3,4-dichlorophenyl)-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No.: B10808263
M. Wt: 459.3 g/mol
InChI Key: QQKKPIJQYHNQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-(3,4-dichlorophenyl)acetamide core substituted with a 2-methoxy-5-morpholin-4-ylsulfonylphenyl group. Its structural complexity suggests applications in pharmaceutical research, particularly in targeting receptors influenced by halogenated aromatic systems.

Properties

Molecular Formula

C19H20Cl2N2O5S

Molecular Weight

459.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H20Cl2N2O5S/c1-27-18-5-3-14(29(25,26)23-6-8-28-9-7-23)12-17(18)22-19(24)11-13-2-4-15(20)16(21)10-13/h2-5,10,12H,6-9,11H2,1H3,(H,22,24)

InChI Key

QQKKPIJQYHNQHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-(3,4-dichlorophenyl)-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pain management and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₃S
  • Molecular Weight : 380.3 g/mol
  • LogP (Partition Coefficient) : 3.7
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 5

Research indicates that this compound acts primarily as a selective sigma-1 receptor ligand. Sigma receptors are implicated in various physiological processes, including modulation of pain and neuroprotection. The binding affinity for sigma receptors has been reported, with a significant selectivity for the sigma-1 receptor over sigma-2 receptors.

Binding Affinity Data

Receptor TypeBinding Affinity (Ki)Selectivity Ratio
Sigma-142 nM36x (vs Sigma-2)

This selectivity suggests that the compound may have therapeutic potential in treating conditions associated with sigma receptor dysfunction.

Antinociceptive Effects

The antinociceptive properties of the compound were evaluated using the formalin test, a standard model for assessing pain response. The results demonstrated a dose-dependent reduction in formalin-induced nociception:

Administration RouteDose Range (μg/paw)Effectiveness (%)
Local Peripheral10 - 300Significant
Intrathecal100Significant

The compound exhibited notable antinociceptive effects, suggesting its potential utility in pain management therapies.

Case Studies and Research Findings

  • In Vitro Studies : In vitro binding evaluations showed that the compound effectively interacts with sigma receptors, leading to downstream effects on neuronal excitability and pain perception.
  • Toxicity Analysis : Predicted toxicity assessments indicated a favorable safety profile, highlighting its potential as a therapeutic agent without significant adverse effects.
  • Molecular Docking Studies : Molecular docking simulations revealed critical interactions between the compound and the sigma-1 receptor's binding pocket, including:
    • Salt bridge formation with Asp126
    • Short contacts with residues Tyr120, His154, and Trp164

These interactions are essential for understanding how the compound exerts its biological effects at the molecular level.

Comparison with Similar Compounds

Research Findings and Implications

  • Receptor Affinity : Dichlorophenyl acetamides like BD 1008 () are sigma receptor ligands. The target compound’s morpholinylsulfonyl group may modulate affinity for similar targets.
  • Metabolic Stability : Morpholine derivatives resist oxidative metabolism better than triazole or benzothiazole analogs.
  • Structural Insights : Crystallographic studies using SHELX software () could resolve conformational preferences critical for activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.